In Silico ADME Profile: A Critical Differentiator for Lead Candidate Selection
The lipophilicity of a lead compound is a critical parameter influencing its absorption, distribution, and overall drug-likeness. The calculated partition coefficient (XLogP3-AA) for 8-amino-4-methyl-1(2H)-phthalazinone is 0.9 [1]. This value positions it as significantly more hydrophilic than the unsubstituted core scaffold, 1(2H)-phthalazinone, which has a computed XLogP3 of 1.4 [2]. This reduction in lipophilicity of Δ -0.5 log units can be a decisive factor for medicinal chemists seeking to improve aqueous solubility and reduce potential off-target binding associated with highly lipophilic compounds [3].
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.9 |
| Comparator Or Baseline | 1(2H)-Phthalazinone: XLogP3 = 1.4 |
| Quantified Difference | Δ -0.5 log units (more hydrophilic) |
| Conditions | In silico computational prediction using the XLogP3 algorithm [REFS-1, REFS-2] |
Why This Matters
A lower calculated logP value predicts improved aqueous solubility and may reduce non-specific binding, making this a more attractive starting point for lead optimization campaigns focused on oral bioavailability.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 204613, 1(2H)-Phthalazinone, 8-amino-4-methyl-. Computed Properties. Accessed Apr. 22, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 71316, 1(2H)-Phthalazinone. Computed Properties. Accessed Apr. 22, 2026. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
